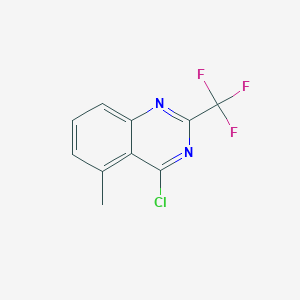![molecular formula C6H8FN3O2 B13033273 2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B13033273.png)
2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]propanoic acid is a compound that features a triazole ring substituted with a fluoromethyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]propanoic acid typically involves the formation of the triazole ring through a “click” chemistry approach, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The fluoromethyl group can be introduced via nucleophilic substitution reactions using appropriate fluorinating agents. The propanoic acid moiety is then attached through esterification or amidation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the cycloaddition step and the employment of robust fluorinating agents that provide high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form oxides.
Reduction: The compound can be reduced to modify the triazole ring or the fluoromethyl group.
Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium azide or halogenating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluoromethyl group may enhance the compound’s binding affinity and selectivity for its targets. The propanoic acid moiety can facilitate the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(methyl)-1H-1,2,3-triazol-1-yl]propanoic acid
- 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]propanoic acid
- 2-[4-(bromomethyl)-1H-1,2,3-triazol-1-yl]propanoic acid
Uniqueness
2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]propanoic acid is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties. This can enhance the compound’s stability, reactivity, and binding affinity compared to its non-fluorinated analogs .
Properties
Molecular Formula |
C6H8FN3O2 |
|---|---|
Molecular Weight |
173.15 g/mol |
IUPAC Name |
2-[4-(fluoromethyl)triazol-1-yl]propanoic acid |
InChI |
InChI=1S/C6H8FN3O2/c1-4(6(11)12)10-3-5(2-7)8-9-10/h3-4H,2H2,1H3,(H,11,12) |
InChI Key |
PESLNPGGRPUUGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1C=C(N=N1)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


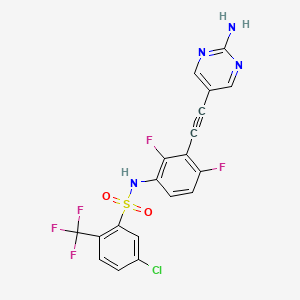

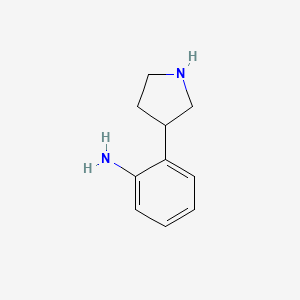
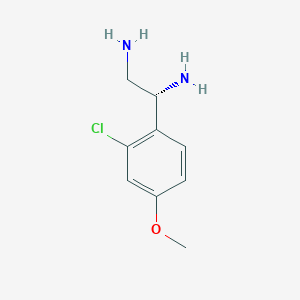
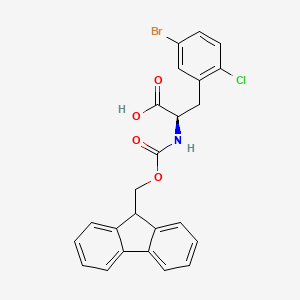
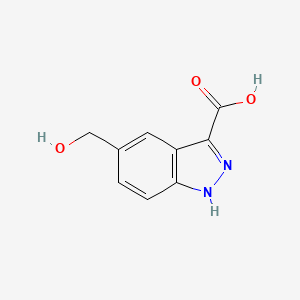
![tert-Butyl6-nitro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13033215.png)
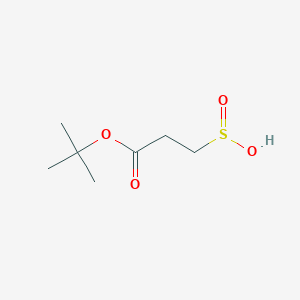
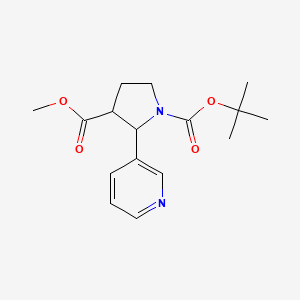
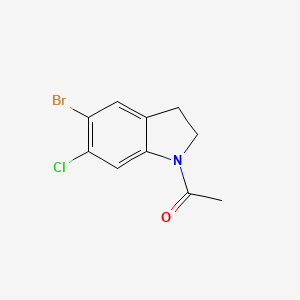
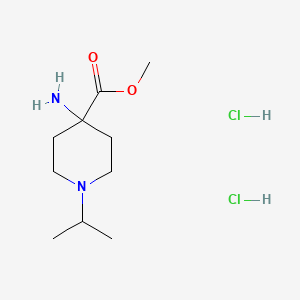
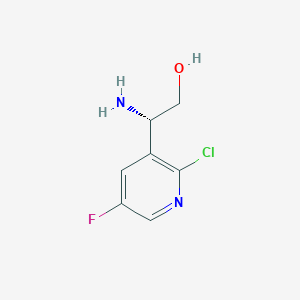
![2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13033262.png)
